3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione
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Description
3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of Related Compounds
Parkinsonism and Neurological Studies
Research has highlighted the effects of compounds similar to the query on neurological conditions. One notable study is the investigation into parkinsonism following exposure to meperidine-analog synthesis products, which demonstrated selective damage to cells in the substantia nigra (Langston et al., 1983)[https://consensus.app/papers/parkinsonism-humans-product-meperidineanalog-synthesis-langston/4ada6cce1cd851c18bfb1eb3c5d06311/?utm_source=chatgpt]. This study underlines the critical impact certain compounds can have on neurological pathways and disorders.
Psychoactive Effects and Drug Interaction
Another study explored the subjective effects of Trifluoromethylphenyl piperazine (TFMPP), indicating it can induce mild psychedelic effects, comparable to those of lysergic acid diethylamide and psilocybin (Jan et al., 2010)[https://consensus.app/papers/determining-effects-tfmpp-males-jan/e26ab5ee922c5d7c99f5504ee08bfcb9/?utm_source=chatgpt]. This research points to the potential scientific interest in analyzing psychoactive effects and interactions of related compounds.
Bronchodilator and Anti-allergic Properties
Investigations have also been conducted into the bronchodilator and antiallergic properties of related purine compounds in clinical settings (Cho Yw et al., 1981)[https://consensus.app/papers/doubleblind-placebocontrolled-evaluation-yw/13dcee63372b5c459796ab6f1ee085ac/?utm_source=chatgpt]. These studies explore the therapeutic potential of purine derivatives in treating respiratory conditions and allergic reactions.
Metabolic and Disposition Studies
Research into the metabolism and disposition of similar compounds in humans provides insight into their pharmacokinetics and pharmacodynamics. For example, a study on the metabolism and disposition of BMS-690514, an inhibitor targeting multiple receptors, detailed its absorption, metabolism, and excretion pathways in humans (Christopher et al., 2010)[https://consensus.app/papers/metabolism-disposition-14cbms690514-erbbvascular-christopher/09ba9b5358d8520793cb91d530d4c67a/?utm_source=chatgpt]. This type of research is crucial for understanding how these compounds are processed by the human body.
New Psychoactive Substances in Drug Testing
The prevalence and impact of new psychoactive substances, including methylated purines, have been explored in the context of drug testing and analysis (Rust et al., 2012)[https://consensus.app/papers/prevalence-substances-retrospective-study-hair-rust/2e34c978791a5c8ea62021b79e18cef8/?utm_source=chatgpt]. This research aids in the development of detection methods for new and emerging compounds in clinical and forensic toxicology.
Properties
IUPAC Name |
3-methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-15(2)13-26-9-11-27(12-10-26)21-23-19-18(20(29)24-22(30)25(19)4)28(21)14-17-8-6-5-7-16(17)3/h5-8H,1,9-14H2,2-4H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREHXHLYUMHRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)CC(=C)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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